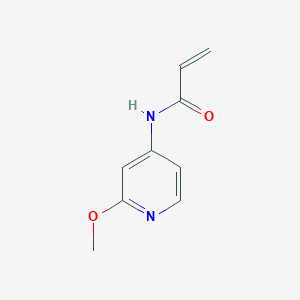

N-(2-Methoxypyridin-4-yl)prop-2-enamide

説明

N-(2-Methoxypyridin-4-yl)prop-2-enamide is a pyridine-derived acrylamide compound characterized by a 2-methoxy-substituted pyridinyl group linked to a prop-2-enamide moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its reactivity is influenced by the electron-donating methoxy group on the pyridine ring and the electrophilic α,β-unsaturated carbonyl system of the acrylamide .

特性

IUPAC Name |

N-(2-methoxypyridin-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCDEYIPRHGRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

作用機序

The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(2-Methoxypyridin-4-yl)pivalamide

- Structure : Replaces the prop-2-enamide group with a pivalamide (2,2-dimethylpropanamide) moiety.

- Key Differences :

N-[(Morpholin-4-yl)methyl]prop-2-enamide (1a)

- Structure : Features a morpholine-substituted methyl group instead of the 2-methoxypyridinyl group.

- Key Differences :

Functional Group Modifications in the Amide Moiety

2,2-Dimethyl-N-(4-pyridinyl)propanamide

- Structure : Contains a dimethylpropionamide group attached to an unsubstituted pyridine ring.

- Key Differences :

(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Incorporates a piperidine-carboxamide group and a naphthalene moiety.

- Key Differences :

Pharmacologically Active Analogs

Osimertinib Mesylate

- Structure : A complex derivative containing a prop-2-enamide group, methoxy-substituted phenyl ring, and indole-pyrimidine pharmacophore.

- Key Differences: The additional dimethylaminoethyl and indole-pyrimidine groups enable kinase inhibition (EGFR-T790M), highlighting the acrylamide’s role as a Michael acceptor in covalent drug design . Illustrates how structural complexity in acrylamide derivatives can enhance therapeutic potency and selectivity .

Data Table: Structural and Functional Comparison

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。